molecular formula C18H17N3O3S B3453057 2-[(4-methylphenyl)sulfonyl]-N-1-naphthylhydrazinecarboxamide

2-[(4-methylphenyl)sulfonyl]-N-1-naphthylhydrazinecarboxamide

Cat. No. B3453057
M. Wt: 355.4 g/mol
InChI Key: YIKMCDQIKCJHLJ-UHFFFAOYSA-N
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Description

“2-[(4-methylphenyl)sulfonyl]-N-1-naphthylhydrazinecarboxamide” is a chemical compound. It is used to initiate radical polymerization of unsaturated oligomers e.g. acrylates after UV exposure . The compound has a molecular weight of 444.576 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized . Another study reported the synthesis of a 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid by adding Na2CO3 solution to cysteine in H2O at -5 oC to -10 oC, followed by the addition of para-toluene sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized and its structure was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, alkyl pyruvate hydrazones have been transformed into alkyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates under the Vilsmeyer–Haack reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid was synthesized and its melting point range (105-107 oC) was determined .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, a safety data sheet for 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

1-[(4-methylphenyl)sulfonylamino]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-9-11-15(12-10-13)25(23,24)21-20-18(22)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,21H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKMCDQIKCJHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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